

# An In-depth Technical Guide to 3-Fluoropyridine-4-boronic Acid

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## Compound of Interest

Compound Name: **4-Fluoropyridine-3-boronic acid**

Cat. No.: **B117733**

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**Executive Summary:** This technical guide provides a comprehensive overview of 3-Fluoropyridine-4-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

**A Note on Chemical Identification:** The initial request specified **4-Fluoropyridine-3-boronic acid** with CAS number 458532-87-3. However, extensive database searches indicate a likely discrepancy. The CAS number 458532-97-3 is consistently and authoritatively assigned to the isomeric compound, 3-Fluoropyridine-4-boronic acid. Given the prevalence of data for the latter, this guide focuses on 3-Fluoropyridine-4-boronic acid as the probable compound of interest.

## Chemical Properties and Identifiers

3-Fluoropyridine-4-boronic acid is a white to off-white solid organic compound.<sup>[1]</sup> Its structure incorporates a pyridine ring, a versatile heterocyclic motif prevalent in many biologically active molecules, functionalized with a fluorine atom and a boronic acid group.<sup>[2]</sup> This combination of features makes it a valuable reagent in synthetic chemistry.

The following table summarizes the key chemical properties and identifiers for 3-Fluoropyridine-4-boronic acid.

Property	Value	Source(s)
Chemical Name	3-Fluoropyridine-4-boronic acid	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	(3-fluoropyridin-4-yl)boronic acid, 3-Fluoro-4-pyridylboronic acid	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	458532-97-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BFNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	140.91 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	220 °C (decomposes)	<a href="#">[1]</a>
Appearance	White to almost white crystalline powder	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[3]</a> <a href="#">[5]</a>
InChI Key	QUHSESYLMZVXCN-UHFFFAOYSA-N	<a href="#">[4]</a>
SMILES	OB(O)c1ccncc1F	<a href="#">[4]</a>

## Safety and Handling

3-Fluoropyridine-4-boronic acid is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Hazard Information	Details	Source(s)
Signal Word	Warning	[4]
GHS Pictograms	[7]	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][7]
Storage	Store in a freezer under an inert atmosphere.	[8]

## Synthesis and Experimental Protocols

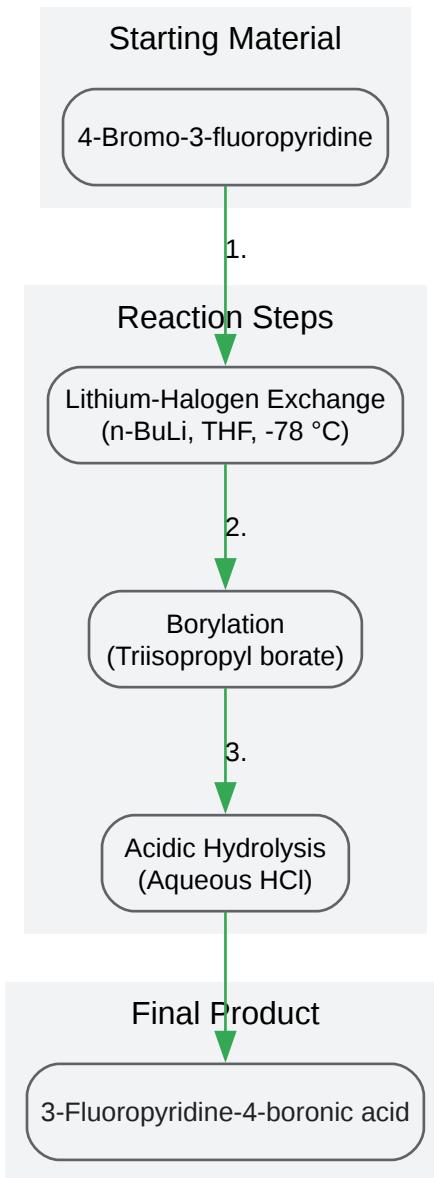
The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[9]

## Representative Synthesis of 3-Fluoropyridine-4-boronic acid

While a specific, detailed protocol for 3-Fluoropyridine-4-boronic acid is not readily available in the searched literature, a representative procedure can be adapted from the well-established

synthesis of similar pyridylboronic acids via lithium-halogen exchange. This process is illustrated in the workflow below.

### Synthesis Workflow for 3-Fluoropyridine-4-boronic acid



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Caption: A representative workflow for the synthesis of 3-Fluoropyridine-4-boronic acid.

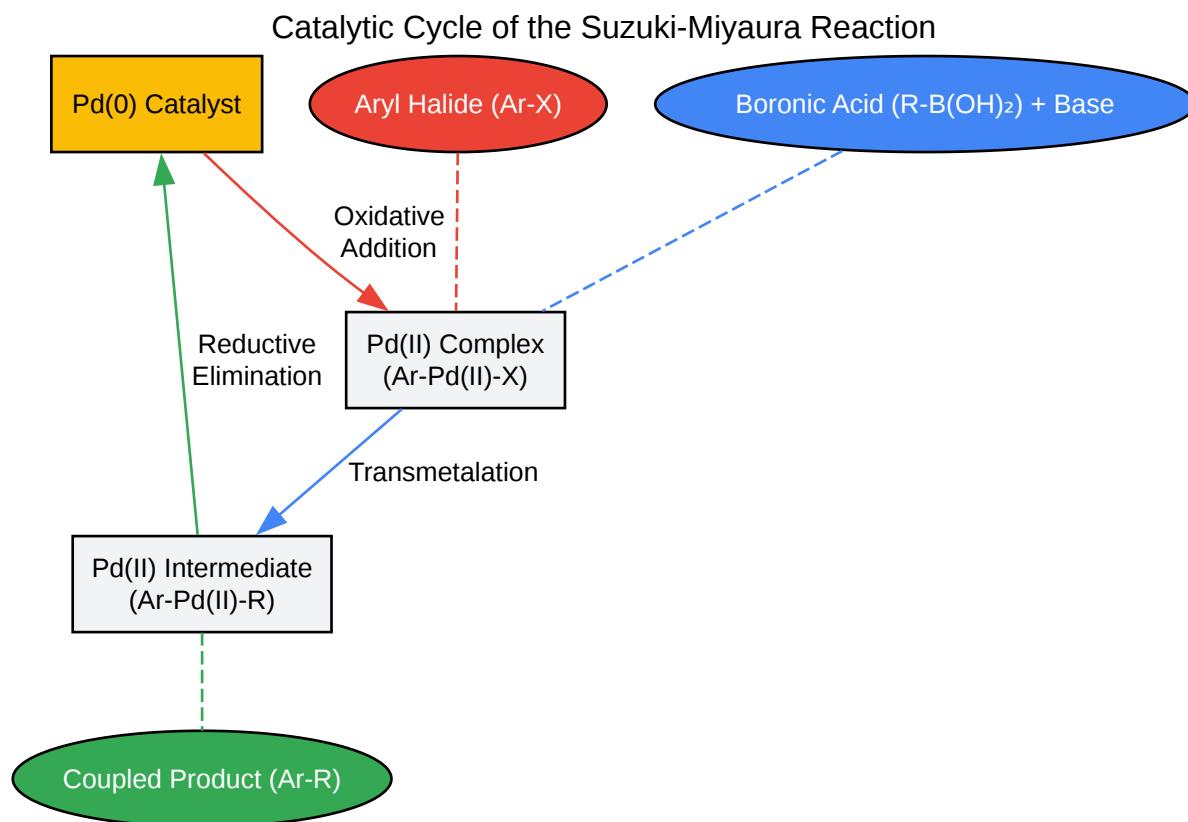
Detailed Experimental Protocol (Representative):

- **Reaction Setup:** A solution of 4-bromo-3-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- **Borylation and Workup:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is allowed to warm to room temperature.
- **Extraction:** The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Fluoropyridine-4-boronic acid.

## Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

3-Fluoropyridine-4-boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[1]</sup> This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, a crucial transformation for constructing the complex molecular scaffolds of many pharmaceuticals and functional materials.<sup>[2]</sup>

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Representative Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the microwave-assisted Suzuki-Miyaura coupling of a fluoropyridine boronic acid with an aryl bromide, adapted from a similar procedure.[3]

Materials:

- 3-Fluoropyridine-4-boronic acid (1.2 eq)
- Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) (2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>) (2.0 eq)

- Solvent system (e.g., 1,4-dioxane and water, 4:1)
- 10 mL microwave vial with a stir bar

**Procedure:**

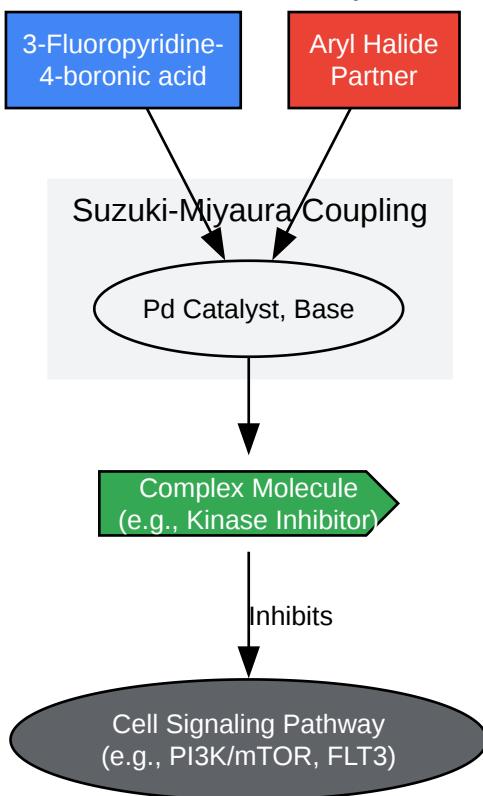
- Vial Charging: To the microwave vial, add the aryl bromide, 3-Fluoropyridine-4-boronic acid, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent system to the vial.
- Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
- Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl product.

## Role in Drug Discovery and Signaling Pathways

3-Fluoropyridine-4-boronic acid is not known to be directly involved in biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key structural motif and building block for the synthesis of complex, biologically active molecules. The 3-fluoropyridine moiety is incorporated into various kinase inhibitors, which are a major class of targeted cancer therapeutics.

Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The 3-fluoropyridyl group can be a critical component of these inhibitors, contributing to their binding affinity and selectivity for the target kinase. For example, molecules containing pyrazolopyridine cores, which can be synthesized using building blocks like 3-Fluoropyridine-4-boronic acid, have been developed as potent inhibitors of kinases such as FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML).

## Role of 3-Fluoropyridine-4-boronic Acid in Synthesizing Kinase Inhibitors

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Caption: Use of 3-Fluoropyridine-4-boronic acid as a building block for kinase inhibitors.

## Conclusion

3-Fluoropyridine-4-boronic acid (CAS 458532-97-3) is a synthetically valuable compound with significant applications in the fields of organic chemistry and medicinal chemistry. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, particularly those with potential as therapeutic agents like kinase inhibitors. Proper handling and safety precautions are essential when working with this reagent. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important chemical entity in their work.

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